molecular formula C18H20N4O3 B7438077 (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide

(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide

Cat. No. B7438077
M. Wt: 340.4 g/mol
InChI Key: POXBENNNZLWQIV-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells.

Mechanism of Action

(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide targets the mitochondrial TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide disrupts the energy production in cancer cells, leading to cell death. Additionally, (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has been shown to induce oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has been shown to induce metabolic reprogramming in cancer cells, leading to decreased glucose consumption and increased reliance on fatty acid oxidation for energy production. (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has also been shown to induce mitochondrial dysfunction and alter redox balance in cancer cells, leading to the generation of reactive oxygen species and oxidative stress. These effects ultimately lead to cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide is its ability to target the mitochondrial TCA cycle, which is essential for energy production in cancer cells. Additionally, (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, one limitation of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the development of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more effective formulations for the administration of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide in vivo. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide in humans. Finally, the combination of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide with other anticancer agents and immunotherapies should be explored to maximize its therapeutic potential.

Synthesis Methods

(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide is synthesized by the reaction of 3-bromo-1H-isoindole-1-one with 6-(2-hydroxypropyl)pyrazin-2-amine in the presence of triethylamine and dimethylformamide. The resulting product is then reacted with (R)-2-chloropropionyl chloride to yield (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide.

Scientific Research Applications

(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has been extensively studied for its anticancer activity. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including pancreatic cancer, leukemia, lymphoma, and lung cancer. (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

properties

IUPAC Name

(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-11(2)25-16-9-19-8-15(20-16)21-17(23)12(3)22-10-13-6-4-5-7-14(13)18(22)24/h4-9,11-12H,10H2,1-3H3,(H,20,21,23)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXBENNNZLWQIV-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=CN=C1)NC(=O)C(C)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC1=CN=CC(=N1)OC(C)C)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide

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